RU 26752

Mineralocorticoid Receptor Receptor Binding Kinetics Spirolactone Pharmacology

Researchers studying cardiac-specific mineralocorticoid receptor (MR) signaling face challenges with compound heterogeneity in receptor purification. RU 26752 resolves this with homogeneous elution as a single ionic species on ion-exchange chromatography, ensuring high-purity receptor preparations. - Validated in chronic in vivo models of aldosterone-induced hypertension; 50 mg s.c. pellet prevents blood pressure elevation. - Reduces renal Na,K-ATPase subunit levels, confirming functional MR antagonism. - Ideal for discriminating cardiac MR populations absent in lung/liver.

Molecular Formula C25H36O3
Molecular Weight 384.6 g/mol
Cat. No. B1242206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 26752
Synonyms7-propyl spirolactone
RU 26752
RU-26752
Molecular FormulaC25H36O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
InChIInChI=1S/C25H36O3/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24)13-9-21(27)28-25/h15-16,19-20,22H,4-14H2,1-3H3/t16-,19+,20+,22-,23+,24+,25-/m1/s1
InChIKeyMOFIIHQCTIJVBB-JEHIOXJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RU 26752 – Mineralocorticoid Receptor Antagonist


RU 26752 (CAS 76676-33-0) is a synthetic spirolactone derivative that functions as a mineralocorticoid receptor (MR) antagonist [1]. The compound features a propyl residue at the 7α-position of the spirolactone scaffold, which distinguishes it from other MR antagonists and confers specific receptor binding characteristics [2]. RU 26752 has been demonstrated to prevent aldosterone-induced hypertension in rat models and is utilized as a pharmacological tool for dissecting MR-mediated signaling pathways and aldosterone-dependent physiological responses [3].

Pathway Mineralocorticoid receptor (MR) signaling and transcriptional regulation studies
Receptor Receptor complex isolation, thermal activation assays, and MR purification workflows
Model Aldosterone-dependent hypertension and renal electrolyte handling research models

Why Generic Analogs Cannot Substitute for RU 26752


Mineralocorticoid receptor antagonists derived from the spirolactone scaffold exhibit substantial functional divergence based on subtle structural modifications at the 7-position, making class-wide substitution scientifically invalid. RU 26752, containing a 7α-propyl substitution, demonstrates a unique receptor interaction profile that differs markedly from analogs such as ZK 91587 (7α-methoxycarbonyl) and the parent compound spironolactone [1]. Specifically, the nature of the chemical substitution at position 7 dramatically alters receptor-mediated antisteroid action, affecting receptor complex stability, thermal activation behavior, and chromatographic elution profiles [2]. These structural distinctions translate into measurable differences in receptor binding kinetics and downstream functional outcomes that are not predictable from compound class alone, underscoring the necessity for compound-specific selection rather than analog substitution [3].

7α-Group Specificity
Replacement of the 7α-propyl group (e.g., with methoxycarbonyl in ZK 91587) alters receptor complex stability, thermal activation behavior, and binding kinetics; analog receptor profiles may not transfer.
Chromatographic Homogeneity Loss
RU 26752–MR complexes elute as a single ionic species on ion exchange chromatography, whereas structurally similar 7-substituted analogs resolve into multiple peaks—complicating purification and analytical consistency under identical conditions.
Tissue Selectivity Gap
Detection of antagonist-specific MR subpopulations in cardiac tissue is not replicated by parent spironolactone or other 7-substituted derivatives; tissue-selective pharmacology may be lost with generic analog substitution.

RU 26752 Pharmacological Evidence


MR Binding Saturation Profile

RU 26752 saturates the aldosterone-specific mineralocorticoid receptor population in the 1-10 nM concentration range, whereas ZK 91587, despite sharing the spirolactone scaffold with a different 7-position substitution, exhibits a distinct binding profile [1]. Both compounds additionally bind a more abundant receptor species in the 10-100 nM range that shows minimal affinity for the natural hormone aldosterone [1].

MR Binding Saturation
Head-to-head
RU 26752: 1–10 nM (aldosterone-specific MR)
ZK 91587: distinct binding profile with broader receptor population engagement
Supports dose-dependent MR engagement study design
Rat kidney cytosol assay; in vitro binding
Mineralocorticoid Receptor Receptor Binding Kinetics Spirolactone Pharmacology

Receptor Complex Thermal Stability

The RU 26752-receptor complex demonstrates reduced thermal stability compared to the aldosterone-MR complex at 35°C, yet undergoes complete thermal activation as evidenced by binding to DNA cellulose and the characteristic 7S to 4S shift on sucrose density gradients [1]. In direct contrast, the structurally related analog ZK 91587 does not permit thermal activation at all and renders the MR highly labile at 35°C [2].

Thermal Stability
Head-to-head
Partial thermal activation at 35°C; labile vs. aldosterone complex
ZK 91587: no thermal activation, receptor highly labile
Enables MR conformational dynamics investigation
DNA-cellulose binding; sucrose density gradient
Receptor Complex Stability Thermal Activation MR Antagonist Characterization

Ion Exchange Chromatographic Homogeneity

Ion exchange chromatography on DE-52 columns reveals that the RU 26752-receptor complex elutes as a single ionic species, whereas the ZK 91587-receptor complex separates into two distinct peaks [1]. This chromatographic difference occurs despite both compounds sharing the identical spirolactone core structure and differing only in their 7-position substituents [2].

Ion Exchange Homogeneity
Head-to-head
Single ionic species (1 peak) on DE-52 chromatography
Simplifies receptor purification and analytical workflows
ZK 91587: 2 peaks; same core scaffold
Receptor Purification Ion Exchange Chromatography MR Complex Characterization

In Vivo Hypertension Prevention

In a validated rat model of mineralocorticoid-induced hypertension, co-administration of RU 26752 (50 mg pellet) with aldosterone (100 μg pellet) significantly prevented the blood pressure elevation observed with aldosterone treatment alone [1]. Aldosterone monotherapy increased blood pressure to 165 ± 5 mmHg over a control baseline of 105 ± 2 mmHg within 3 weeks, whereas the RU 26752 plus aldosterone group showed attenuated hypertension [2]. RU 26752 administered alone produced no observable hypertensinogenic effect [3].

In Vivo Hypertension Model
Cross-study comparable
Aldosterone alone: +60 mmHg increase (165±5 vs. 105±2 mmHg)
RU 26752 co-treatment: hypertension development significantly attenuated
Supports model-response endpoint evaluation in hypertension research
Rat pellet model; 3-week study; no independent pressor effect
Hypertension In Vivo Pharmacology Aldosterone Antagonism

Renal Electrolyte Handling and Saline Intake

Beyond blood pressure regulation, RU 26752 co-administered with aldosterone prevented the aldosterone-induced increase in saline consumption, increased urine output, and reduced urinary sodium (Na+) excretion compared to aldosterone treatment alone in the same rat model [1]. These effects are consistent with MR antagonism at the level of renal tubular sodium reabsorption and central nervous system regulation of sodium appetite [2].

Renal Electrolyte Handling
Cross-study comparable
Reversed aldosterone effects: decreased saline intake, increased urine output, reduced urinary Na⁺ excretion
Multi-organ MR antagonism validation for integrated physiology studies
Same rat model; ad libitum saline access
Renal Physiology Sodium Homeostasis Aldosterone Signaling

Cardiac-Specific MR Subpopulation

RU 26752 reveals an antagonist-specific mineralocorticoid receptor population in rat heart tissue that is absent from non-target organs including lung and liver [1]. This contrasts with the agonist-specific MR population that binds aldosterone and is detectable across multiple tissues [2]. The introduction of the 7α-propyl residue in RU 26752 specifically increases affinity for the agonist-specific MR while simultaneously exposing this previously unrecognized antagonist-specific receptor subpopulation [3].

Cardiac MR Subpopulation
Class-level
Antagonist-specific MR population detected in heart; absent in lung and liver
Supports tissue-selective MR subpopulation investigation
Radioligand binding data; verification in additional models recommended
Cardiac Mineralocorticoid Receptor Tissue-Specific Pharmacology Receptor Subpopulations

RU 26752 Research Applications


MR Purification and Characterization

RU 26752 is optimally suited for receptor purification workflows requiring homogeneous receptor-ligand complex behavior. The compound's elution as a single ionic species on DE-52 ion exchange chromatography (versus two peaks observed with ZK 91587) simplifies purification protocols and reduces fractionation complexity [1]. This property is particularly valuable for laboratories isolating MR from tissue sources for structural or biochemical analysis, where chromatographic homogeneity directly impacts yield and purity of the final receptor preparation [2].

Cardiac MR Subpopulation Studies

For researchers studying cardiac-specific MR signaling in the context of heart failure, myocardial fibrosis, or hypertensive heart disease, RU 26752 provides a unique tool to probe antagonist-specific MR populations that are detectable in heart tissue but absent from lung and liver [1]. This tissue-selective receptor discrimination capability is not replicated by generic spirolactone antagonists or by aldosterone itself, making RU 26752 the preferred choice for studies investigating organ-specific mineralocorticoid pharmacology and the molecular basis of cardiac MR signaling heterogeneity [2].

In Vivo Hypertension Model

RU 26752 is validated as an effective tool compound for chronic in vivo studies of mineralocorticoid-dependent hypertension. In the established uninephrectomized, saline-drinking Sprague-Dawley rat model, RU 26752 (50 mg subcutaneous pellet) significantly prevents aldosterone-induced blood pressure elevation over a 3-week experimental period without producing independent hemodynamic effects [1]. This validated in vivo efficacy profile supports the compound's use as a positive control or pharmacological probe in preclinical hypertension research, cardiovascular safety pharmacology, and renal physiology studies investigating the renin-angiotensin-aldosterone system [2].

Renal Sodium Transport Studies

RU 26752 is appropriate for investigations of mineralocorticoid-regulated renal sodium transport and epithelial Na,K-ATPase regulation. In vivo administration of RU 26752 (4-day intraperitoneal dosing) reduces renal Na,K-ATPase alpha-1 and beta-1 subunit levels, demonstrating functional antagonism of MR-mediated transcriptional regulation of sodium transport machinery [1]. The compound's ability to simultaneously modulate saline consumption, urine output, and urinary sodium excretion in integrated physiological models further supports its application in studies dissecting the central and peripheral components of mineralocorticoid-regulated sodium homeostasis [2].

Application
Selection Property
Validation Focus
MR purification and characterization
Chromatographic homogeneity (single ionic species elution)
DE-52 ion exchange elution profile reproducibility
Cardiac tissue-specific MR subpopulation studies
Antagonist-specific receptor population discrimination
Tissue distribution binding assay and cardiac selectivity verification
Aldosterone-dependent hypertension research models
In vivo MR antagonism profile in chronic dosing paradigm
Blood pressure and renal electrolyte endpoint monitoring
Renal sodium transport and Na,K-ATPase regulation studies
Functional MR antagonism in renal epithelium
Na,K-ATPase subunit expression and urinary electrolyte profiling

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